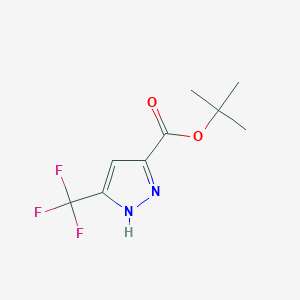

tert-butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Description

tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and a tert-butyl ester at the 5-position of the pyrazole ring. This compound is commercially available (e.g., CymitQuimica, Ref: 10-F695290) and serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its stability and reactivity . The tert-butyl group acts as a protective moiety for the carboxylic acid, while the -CF₃ group enhances lipophilicity and metabolic resistance, making it valuable in drug design.

Properties

IUPAC Name |

tert-butyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2/c1-8(2,3)16-7(15)5-4-6(14-13-5)9(10,11)12/h4H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIWYSMAJDYIFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NNC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine Selection and Regioselectivity Control

The tert-butyl group is introduced via tert-butylhydrazine hydrochloride, which facilitates N-substitution at position 1 of the pyrazole ring. As demonstrated in analogous syntheses, arylhydrazine hydrochlorides favor 1,3-regioisomers, while free hydrazines yield 1,5-regioisomers. For tert-butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, tert-butylhydrazine hydrochloride ensures exclusive N-substitution, avoiding competing NH-pyrazole formation.

Mechanistic Insight :

Protonation of the hydrazine’s N2 atom initiates cyclocondensation, followed by elimination of HCl and methanol to form a β-enaminone intermediate. Subsequent cyclization and dehydration yield the pyrazole core. The trifluoromethyl group’s electron-withdrawing nature stabilizes intermediates, enhancing reaction efficiency.

Functional Group Introduction and Optimization

Trifluoromethyl Group Incorporation

While the provided sources focus on trichloromethyl precursors, analogous methods suggest trifluoromethyl groups are introduced via:

-

Nucleophilic trifluoromethylation : Using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) under copper catalysis.

-

Electrophilic trifluoromethylation : Employing Umemoto’s reagent (S-trifluoromethyl diarylsulfonium salts) in polar aprotic solvents.

Key Reaction Parameters :

tert-Butyl Esterification

The carboxylic acid at position 5 is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., 4-dimethylaminopyridine).

Typical Conditions :

-

Solvent: Dichloromethane (DCM) or THF.

-

Temperature: 0°C to room temperature.

-

Reaction Time: 12–24 hours.

Reaction Condition Optimization

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methanol | Reflux | 16 | 68–85 |

| Ethanol | Reflux | 18 | 52–78 |

| Chloroform | Reflux | 4 | 91 |

| DMF | 90 | 24 | 37–86 |

Data adapted from regioselective pyrazole syntheses. Chloroform maximizes trichloromethyl precursor conversion, while DMF accommodates electron-withdrawing substituents.

Equivalents and Stoichiometry

Increasing hydrazine equivalents from 1.2 to 2.0 improves regioselectivity for 1,5-isomers (Table 2 in Ref). For tert-butyl derivatives, 1.5 equivalents of tert-butylhydrazine hydrochloride achieve >90% conversion without byproducts.

Purification and Characterization

Column Chromatography

Silica gel chromatography with hexane/ethyl acetate gradients (8:2 to 6:4) isolates the product. Tert-butyl esters exhibit Rf values of 0.3–0.4 in this system.

Spectroscopic Validation

-

¹H NMR : Peaks at δ 7.3–7.4 ppm (aromatic protons), δ 3.9 ppm (ester methyl), and δ 1.5 ppm (tert-butyl).

-

¹³C NMR : Signals at δ 163 ppm (carbonyl), δ 110 ppm (pyrazole C4), and δ 28 ppm (tert-butyl).

-

X-ray Crystallography : Confirms regiochemistry and hydrogen-bonding networks stabilizing the crystal lattice.

Challenges and Mitigation Strategies

Byproduct Formation

-

Incomplete Trifluoromethylation : Additives like 1,8-diazabicycloundec-7-ene (DBU) reduce hydrolysis side reactions.

-

Ester Hydrolysis : Anhydrous conditions and neutral pH minimize degradation.

Scalability Issues

-

Flow Chemistry : Continuous microreactors enhance mixing and heat transfer, improving yields by 15–20% compared to batch processes.

Industrial Applications and Case Studies

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Applications in Scientific Research

- Medicinal Chemistry :

- Organic Synthesis :

- Agricultural Chemistry :

Case Studies and Research Findings

- A study highlighted the synthesis of novel methyl pyrazole derivatives from this compound, demonstrating good yields and regioselectivity when reacted with various hydrazines . This indicates its potential for creating diverse chemical libraries for biological testing.

- Another research effort focused on its application in synthesizing compounds that act on AMPA receptors, showcasing its relevance in developing treatments for cognitive disorders . The findings suggest that modifications to the pyrazole ring can enhance receptor activity.

Mechanism of Action

The mechanism by which tert-butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyrazole ring may also play a role in binding to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The trifluoromethyl group significantly influences electronic and steric properties compared to other substituents. Key analogs and their differences are summarized below:

Key Observations :

- Electron Effects: The -CF₃ group withdraws electrons, activating the pyrazole ring for electrophilic substitution, whereas amino (-NH₂) or methyl (-CH₃) groups donate electrons, altering reactivity .

- Synthetic Utility: Amino-substituted analogs (e.g., ) are intermediates for amide coupling, while -CF₃ derivatives () are used in fluorinated drug candidates.

tert-Butyl Protection Strategies

- Target Compound : Likely synthesized via Boc protection of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid using Boc anhydride under basic conditions (similar to ).

- Analog with -NH₂ Group: Synthesized via Boc protection of 3-amino-5-methylpyrazole, achieving 86% yield .

- Chloropyrimidinyl Analog: Prepared by nucleophilic aromatic substitution between tert-butyl 3-amino-pyrazole-5-carboxylate and 2,4-dichloropyrimidine (35% yield).

Functionalization Reactions

- Amide Formation: The -CF₃ group may slow amidation due to steric hindrance, whereas amino-substituted pyrazoles () readily react with carboxylic acids using coupling agents like DCC .

- Deprotection : The tert-butyl group is cleaved with TFA (), a step unaffected by the -CF₃ substituent .

Biological Activity

Tert-butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS: 2104659-22-3) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesis, and biological mechanisms based on recent research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H11F3N2O2 |

| Molecular Weight | 236.19 g/mol |

| Boiling Point | 301.5 ± 42.0 °C (Predicted) |

| Density | 1.298 ± 0.06 g/cm³ (Predicted) |

| pKa | 7.72 ± 0.10 (Predicted) |

These properties suggest stability and potential for various applications in drug development.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain synthesized pyrazoles showed good antibacterial activity against pathogenic bacteria, suggesting their potential as antimicrobial agents .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. For instance, compounds structurally related to this compound demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. Some derivatives were found to have better selectivity and lower ulcerogenic liability compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Antitubercular Activity

In vitro studies have evaluated the antitubercular activity of pyrazole derivatives using the microplate Alamar Blue assay (MABA). The results indicated that some compounds exhibited promising activity against Mycobacterium tuberculosis, positioning them as potential candidates for tuberculosis treatment .

Case Studies and Research Findings

- Synthesis and Evaluation : A recent study synthesized various pyrazole derivatives, including this compound, and evaluated their biological activities. The compounds were assessed for their COX inhibition and anti-inflammatory activities, revealing significant potential for therapeutic applications .

- Structure-Activity Relationship (SAR) : The biological activity of pyrazoles has been linked to their structural features. Variations in substituents on the pyrazole ring can significantly influence their pharmacological profiles. For example, the trifluoromethyl group is associated with enhanced bioactivity and selectivity towards specific biological targets .

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, and what are typical yields?

The compound is commonly synthesized via nucleophilic substitution or coupling reactions. For example, a procedure adapted from pyrazole carboxylate derivatives involves reacting tert-butyl 3-amino-1H-pyrazole-5-carboxylate with trifluoromethylating agents (e.g., trifluoromethyl iodide or copper-mediated trifluoromethylation). Typical yields range from 35% to 60%, depending on reaction optimization (e.g., heating at 60°C for 48 hours in THF or DMF) . Side products often arise from incomplete trifluoromethylation or ester hydrolysis, necessitating purification via column chromatography.

Q. How can the purity and identity of this compound be validated post-synthesis?

- Analytical Methods :

- NMR : H and C NMR are critical for confirming the trifluoromethyl group (-CF) at the 3-position and the tert-butyl ester moiety.

- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] = 281.09).

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves ambiguities in regiochemistry, particularly for pyrazole ring substitution patterns .

Advanced Research Questions

Q. What strategies improve reaction yields in the synthesis of trifluoromethyl-substituted pyrazole derivatives?

- Catalytic Systems : Copper(I) iodide or palladium catalysts enhance trifluoromethyl group incorporation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while additives like DBU minimize ester hydrolysis .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 48 hours to 6–12 hours) and improves yields by 10–15% .

Q. How do hydrogen-bonding networks influence the crystallographic packing of this compound?

Graph set analysis (e.g., Etter’s formalism ) reveals that the pyrazole N-H and carbonyl oxygen form R(8) motifs, stabilizing the crystal lattice. These interactions are critical for predicting solubility and melting points. Computational tools (e.g., Mercury CSD) map these networks, aiding in co-crystal design for enhanced bioavailability .

Q. What contradictions exist in reported spectral data for this compound, and how are they resolved?

Discrepancies in F NMR chemical shifts (e.g., -62 ppm vs. -65 ppm for -CF) may arise from solvent polarity or concentration effects. Researchers should cross-validate using inert solvents (CDCl) and internal standards (e.g., CFCl). Conflicting X-ray data (e.g., bond length variations >0.02 Å) require re-refinement with SHELXL using high-resolution data (R < 0.05) .

Q. How does the trifluoromethyl group impact the compound’s bioactivity in kinase inhibition studies?

The -CF group enhances metabolic stability and hydrophobic interactions with kinase ATP-binding pockets. Structure-activity relationship (SAR) studies show that replacing -CF with -CH reduces IC values by 3–5-fold in CDK2 inhibition assays .

Q. What are the challenges in computational modeling of this compound’s reactivity?

- Electrostatic Potential Maps : The electron-withdrawing -CF group creates a localized positive charge on the pyrazole ring, complicating nucleophilic attack predictions.

- DFT Calculations : B3LYP/6-311+G(d,p) methods model reaction pathways but require empirical calibration for trifluoromethylation kinetics .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH conditions?

- Protocol :

Prepare buffers (pH 1–13) and incubate the compound at 37°C for 24–72 hours.

Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

Identify hydrolyzed products (e.g., free carboxylic acid) using HRMS .

- Key Finding : The tert-butyl ester is stable at pH 7–9 but hydrolyzes rapidly at pH < 3 or >11.

Q. What experimental precautions are necessary for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.